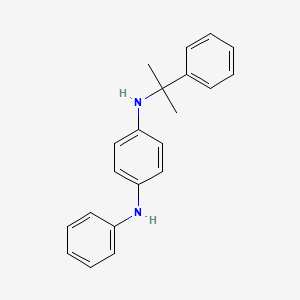
N~1~-Phenyl-N~4~-(2-phenylpropan-2-yl)benzene-1,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-Phenyl-N~4~-(2-phenylpropan-2-yl)benzene-1,4-diamine is an organic compound with the molecular formula C21H21N. It is a derivative of p-phenylenediamine, characterized by the presence of phenyl groups attached to the nitrogen atoms. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-Phenyl-N~4~-(2-phenylpropan-2-yl)benzene-1,4-diamine typically involves the reaction of p-phenylenediamine with phenyl-substituted reagents under controlled conditions. One common method includes the reaction of p-phenylenediamine with 2-phenylpropan-2-yl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N~1~-Phenyl-N~4~-(2-phenylpropan-2-yl)benzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to the corresponding amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid are used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
N~1~-Phenyl-N~4~-(2-phenylpropan-2-yl)benzene-1,4-diamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its role in the development of pharmaceutical compounds.
Industry: Utilized in the production of polymers and as a stabilizer in rubber manufacturing.
Mecanismo De Acción
The mechanism of action of N
Propiedades
Número CAS |
848814-83-5 |
|---|---|
Fórmula molecular |
C21H22N2 |
Peso molecular |
302.4 g/mol |
Nombre IUPAC |
1-N-phenyl-4-N-(2-phenylpropan-2-yl)benzene-1,4-diamine |
InChI |
InChI=1S/C21H22N2/c1-21(2,17-9-5-3-6-10-17)23-20-15-13-19(14-16-20)22-18-11-7-4-8-12-18/h3-16,22-23H,1-2H3 |
Clave InChI |
VQACZQDUDLKEOJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CC=CC=C1)NC2=CC=C(C=C2)NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















